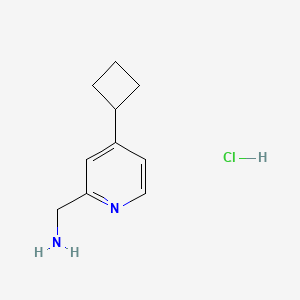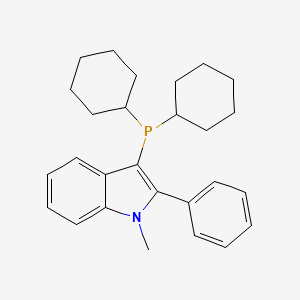
3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole is a complex organic compound that features a phosphine group attached to an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole typically involves the reaction of 1-methyl-2-phenyl-1H-indole with dicyclohexylphosphine. This reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. The reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the phosphine-indole bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the indole core or the phosphine group.
Substitution: The indole core can undergo electrophilic substitution reactions, while the phosphine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed for substitution reactions on the indole core.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while substitution reactions on the indole core can yield various substituted indoles.
Aplicaciones Científicas De Investigación
3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole involves its role as a ligand in catalytic reactions. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another phosphine ligand commonly used in organic synthesis.
1,2-Bis(dicyclohexylphosphino)ethane: A bidentate ligand with similar steric properties.
Dicyclohexylphosphine: The parent compound of the phosphine group in 3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole.
Uniqueness
This compound is unique due to its combination of an indole core and a bulky phosphine group. This structure provides distinct steric and electronic properties, making it a versatile ligand in various catalytic processes. Its ability to stabilize transition metal complexes and facilitate specific reactions sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C27H34NP |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
dicyclohexyl-(1-methyl-2-phenylindol-3-yl)phosphane |
InChI |
InChI=1S/C27H34NP/c1-28-25-20-12-11-19-24(25)27(26(28)21-13-5-2-6-14-21)29(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2,5-6,11-14,19-20,22-23H,3-4,7-10,15-18H2,1H3 |
Clave InChI |
UFZJUNYPYMYVIS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



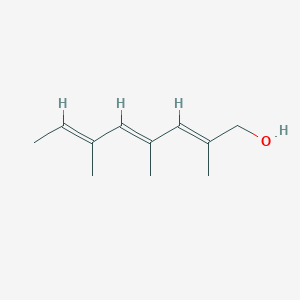
![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)

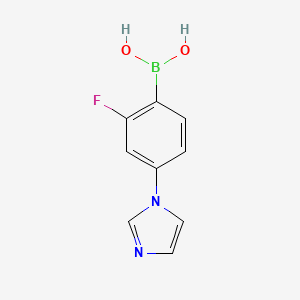




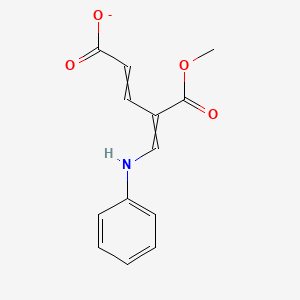
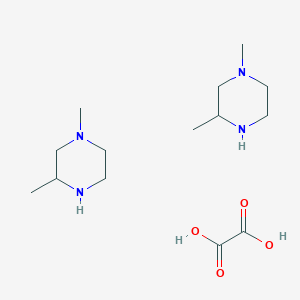
![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)
